molecular formula C7H8O3 B2370703 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one CAS No. 6712-83-0

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

Cat. No. B2370703
CAS RN: 6712-83-0
M. Wt: 140.138
InChI Key: OMRNRHKURDNAJA-UHFFFAOYSA-N
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Description

“4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one” is a chemical compound . It is also known as “2-iodo-4,8-dioxatricyclo[4.2.1.0,3,7]nonan-5-one” with a CAS Number of 89678-08-0 . The molecular weight of this compound is 266.04 .


Molecular Structure Analysis

The IUPAC name for this compound is "3-iodotetrahydro-2,6-methanofuro[3,2-b]furan-5(2H)-one" . The InChI code for this compound is "1S/C7H7IO3/c8-4-3-1-2-5(10-3)6(4)11-7(2)9/h2-6H,1H2" .

Scientific Research Applications

Synthesis of Bioactive Molecules

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one and its derivatives are primarily used in the synthesis of bioactive molecules. For example, the synthesis of 2,6-dioxatricyclo[3.3.1.03,7]nonanes, which share a similar structural framework, has been explored for potential bioactive properties. These compounds are synthesized from 8-oxabicyclo[3.2.1]oct-6-en-3-one, and have been tested for activities such as anti-HIV, although they exhibit low anti-HIV activity and high cytotoxicity (Montaña et al., 2009).

Synthesis of Highly Substituted Derivatives

In another research, highly substituted 8-oxabicyclo[3.2.1]octanes and 2,7-dioxatricyclo[4.2.1.03,8]nonanes have been synthesized. These structures serve as synthetic blocks for potentially bioactive molecules. The synthesis involved the reduction of carbonyl groups and oxidation of double bonds, leading to polyhydroxylated derivatives (Khlevin et al., 2012).

Marine Natural Products Synthesis

The synthesis of marine natural products using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one has also been explored. For instance, the synthesis of the dictyoxetane core, a significant marine diterpene, from 8-oxabicyclo[3.2.1]oct-6-en-3-ones has been reported. These syntheses aim to create functionalized tricyclic oxetanes, which are evaluated for their biological activities (Proemmel et al., 2002).

Phosphines Synthesis

In a different study, the radical addition of PH3 to limonene resulted in the formation of 4,8-dimethyl-2-phosphabicyclo[3.3.1]nonane. This compound was characterized by X-ray crystallography, demonstrating its potential in the synthesis of novel chiral phosphines (Robertson et al., 2001).

Pheromone Synthesis

Additionally, the synthesis of racemic and optically active forms of lineatin, a tricyclic pheromone, has been achieved using derivatives of 4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one. This includes the synthesis of 3,3,7-trimethyl-2,9-dioxatricyclo[4.2.1.0 4,7]nonane (Mori & Sasaki, 1980).

Catalysis

A recent study developed a one-pot method for the selective synthesis of two isomers, 4H-chromene and 2,8-dioxabicyclo[3.3.1]nonane derivatives, under catalyst-free conditions. This process emphasizes the synthesis's selectivity controlled by thermodynamics and kinetics (Wang et al., 2021).

properties

IUPAC Name

4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-7-4-1-3-2-5(10-7)6(4)9-3/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRNRHKURDNAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C(C1C(=O)O3)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-Dioxatricyclo[4.2.1.0,3,7]nonan-5-one

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